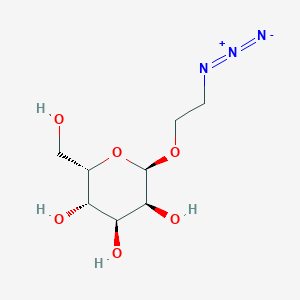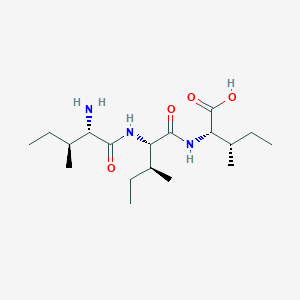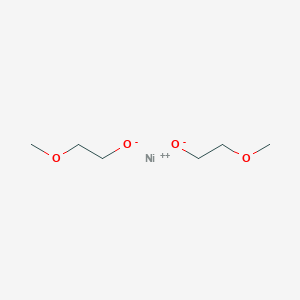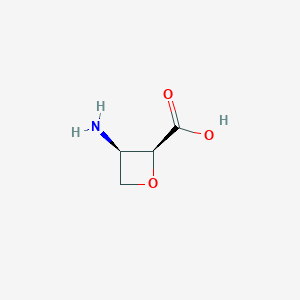
2-Azidoethyl beta-D-Glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azidoethyl beta-D-Glucopyranoside is an alkylated glycoside, which is a type of carbohydrate derivative. This compound is notable for its use in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation . It is also significant in glycotherapeutic applications, drug delivery, and as a solubility and protein enhancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Azidoethyl beta-D-Glucopyranoside can be synthesized through a multi-step process involving the protection of hydroxyl groups, azidation, and deprotection steps. The general synthetic route involves:
Protection of Hydroxyl Groups: The hydroxyl groups of beta-D-glucopyranoside are protected using acylation or silylation agents.
Azidation: The protected glucopyranoside is then reacted with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) to introduce the azido group.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Azidoethyl beta-D-Glucopyranoside undergoes various chemical reactions, including:
Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
CuAAC: Requires copper(I) catalysts and alkyne-containing molecules.
Major Products
Triazoles: Formed from CuAAC reactions.
Functionalized Glycosides: Resulting from substitution reactions.
Scientific Research Applications
2-Azidoethyl beta-D-Glucopyranoside has diverse applications in scientific research:
Chemistry: Used as a ligand in click chemistry for the synthesis of complex molecules.
Biology: Serves as a probe for studying glycosylation patterns on proteins and cells.
Medicine: Employed in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Utilized in the development of glycotherapeutics and as a solubility enhancer in various formulations
Mechanism of Action
The mechanism of action of 2-Azidoethyl beta-D-Glucopyranoside primarily involves its role as a click chemistry reagent. The azido group reacts with alkynes to form stable triazole linkages, facilitating the conjugation of biomolecules and other compounds. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Azido-1-deoxy-beta-D-glucopyranoside
- 2-Azido-2-deoxy-D-glucose
- 6-Azido-6-deoxy-D-glucose
- 2-Azidoethyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
Uniqueness
2-Azidoethyl beta-D-Glucopyranoside is unique due to its specific structure that combines an azido group with a glucopyranoside moiety. This combination allows it to participate in click chemistry reactions while retaining the biological relevance of the sugar component. Its versatility in various applications, from drug delivery to bioconjugation, sets it apart from other similar compounds .
Properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2/t4-,5+,6-,7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCOVRUENPCVTD-GWVFRZDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)CO)O)O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693686 |
Source


|
| Record name | 2-Azidoethyl alpha-L-gulopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165331-08-8 |
Source


|
| Record name | 2-Azidoethyl alpha-L-gulopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 2-azidoethyl beta-D-glucopyranoside contribute to the biocompatibility and functionality of the synthesized polymers?
A1: this compound serves as a crucial component for introducing sugar moieties onto the polymeric backbone. This is achieved through a "click reaction," specifically a Cu(I)-catalyzed cycloaddition between the azide group of this compound and the pendant acetylene groups present in the synthesized aliphatic poly(L-lactide-co-carbonate) []. This grafting of sugar molecules imparts several beneficial properties to the resulting copolymer:
- Specific biomolecular recognition: The grafted glucopyranoside units can specifically interact with lectins, proteins that bind to specific carbohydrate structures. In this study, the modified copolymer demonstrated specific binding with Concanavalin A (Con A), a lectin known to bind glucose and mannose []. This specific interaction with biological molecules highlights the potential of these materials for applications like targeted drug delivery and biosensing.
- Low cytotoxicity: The research demonstrated that the sugar-grafted copolymers exhibited low toxicity towards L929 cells, indicating their potential for biomedical applications [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





